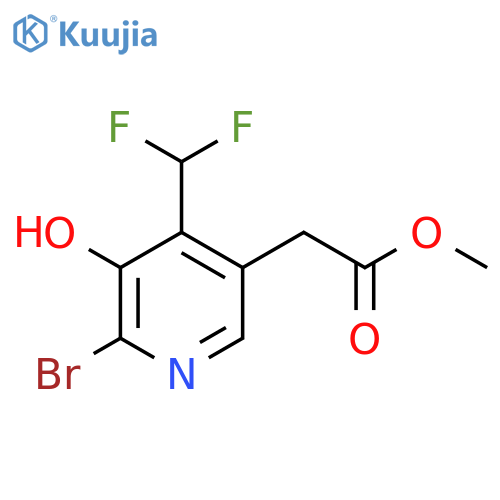

Cas no 1806068-65-4 (Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate)

1806068-65-4 structure

商品名:Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate

CAS番号:1806068-65-4

MF:C9H8BrF2NO3

メガワット:296.065528869629

CID:4860310

Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate

-

- インチ: 1S/C9H8BrF2NO3/c1-16-5(14)2-4-3-13-8(10)7(15)6(4)9(11)12/h3,9,15H,2H2,1H3

- InChIKey: NHLUJRTWMBZHHM-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(C(F)F)=C(C=N1)CC(=O)OC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 1.9

Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029061056-1g |

Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate |

1806068-65-4 | 97% | 1g |

$1,579.40 | 2022-04-01 |

Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

3. Water

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

1806068-65-4 (Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量